molecular formula C19H20N4O2S B2608673 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-58-1

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2608673
CAS RN: 2034462-58-1
M. Wt: 368.46
InChI Key: RHAAPFWSDNOMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The precise mechanism of action of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress in neuronal cells. These effects suggest that the compound may have potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its efficacy in preclinical and clinical trials for the treatment of various diseases. Finally, the potential use of this compound as a tool for studying biological pathways involved in disease development and progression should also be explored.

Synthesis Methods

The synthesis of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves a multistep process that starts with the reaction of 2,4-dimethylthiazole-5-carboxylic acid with piperidine in the presence of a coupling agent. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxyquinazoline to yield the final product.

Scientific Research Applications

The compound 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-17(26-13(2)21-12)19(25)22-9-5-6-14(10-22)23-11-20-16-8-4-3-7-15(16)18(23)24/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAPFWSDNOMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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